molecular formula C21H18N4O4S B2992501 2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1705189-00-9

2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2992501
CAS No.: 1705189-00-9
M. Wt: 422.46
InChI Key: BIDOPVOSDPPJMQ-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a synthetic acetamide derivative characterized by a benzo[d]oxazole-thioether moiety and a dihydrodioxin-methyl-pyrazole substituent. Its molecular formula is C₂₁H₁₈N₄O₄S, with a molecular weight of 446.46 g/mol. The compound’s structure combines a rigid benzo[d]oxazole ring system with a flexible dihydrodioxin-methyl-pyrazole group, which may influence its physicochemical properties and bioactivity.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c26-20(13-30-21-24-16-5-1-2-6-17(16)29-21)23-14-9-22-25(10-14)11-15-12-27-18-7-3-4-8-19(18)28-15/h1-10,15H,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDOPVOSDPPJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide can be achieved through several steps involving key intermediates:

  • Formation of Benzo[d]oxazole: : Starting with o-aminophenol, cyclization with a carbonyl compound yields benzo[d]oxazole.

  • Thiol Addition: : The benzo[d]oxazole undergoes a thiolation reaction with a suitable thiol reagent.

  • Formation of Pyrazole Derivative: : The synthesis of the pyrazole moiety involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

  • Final Coupling Reaction: : The two intermediates, along with acetamide, are coupled under specific conditions to form the final compound.

Industrial Production Methods

In an industrial setting, large-scale production involves optimized reaction conditions to ensure high yields and purity. Parameters such as temperature, pressure, solvent choice, and catalysts are meticulously controlled. Scaling up from laboratory to industrial production also involves considerations of cost, environmental impact, and safety regulations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The reduction of the compound can yield different products depending on the reducing agent used.

  • Substitution: : Various nucleophiles can substitute the benzo[d]oxazole moiety, leading to a range of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.

  • Reduction: : Typical reducing agents might include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Reagents like organometallic compounds (e.g., Grignard reagents) or halogenating agents can facilitate substitution reactions.

Major Products

  • Oxidation typically yields sulfoxides or sulfones.

  • Reduction can produce aminated or hydrogenated derivatives.

  • Substitution reactions lead to structurally diverse compounds based on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide serves as a starting material for synthesizing more complex molecules. Its reactivity and functional groups make it useful in developing new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential interactions with proteins and enzymes. It can serve as a probe in biochemical assays to elucidate enzyme mechanisms and pathways.

Medicine

In medicine, it could be investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in diseases. Its unique structure may offer selectivity and potency in drug design.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The precise mechanism by which 2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide exerts its effects depends on the context of its application. Generally, its mechanism could involve binding to specific molecular targets, such as enzymes or receptors, modulating their activity.

Molecular Targets and Pathways

Potential molecular targets include various enzymes, ion channels, or receptors. The pathways involved would depend on the biological or biochemical context but might include inhibition or activation of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Crystallographic and Hydrogen-Bonding Comparisons

  • Target Compound : While crystallographic data are unavailable, analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form R₂²(8) hydrogen-bonded dimers via N–H···N interactions . The benzo[d]oxazole’s electronegative O and N atoms in the target compound may facilitate stronger or alternative hydrogen-bonding motifs compared to thiazole-based analogs.
  • Packing Efficiency : Bulky substituents (e.g., dihydrodioxin-methyl-pyrazole) in the target compound may reduce crystal density relative to simpler analogs like ’s dichlorophenyl-thiazolyl derivative.

Bioactivity and Functional Implications

  • Antimicrobial Potential: N-Substituted 2-arylacetamides exhibit structural similarities to penicillin derivatives, suggesting possible antimicrobial activity . The benzo[d]oxazole-thioether group may enhance resistance to enzymatic degradation compared to thiazole or alkylthio groups.
  • Ligand Properties : Acetamides with heterocyclic substituents (e.g., thiazole in ) are effective ligands in coordination chemistry. The benzo[d]oxazole’s conjugated system could improve metal-binding affinity or catalytic activity.

Biological Activity

The compound 2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.

Molecular Structure

The molecular formula of the compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S, and it features a complex structure that includes a benzo[d]oxazole moiety, a dioxin derivative, and a pyrazole ring. The unique combination of these functional groups contributes to its diverse biological activities.

Research indicates that this compound interacts with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit Mycobacterium tuberculosis enoyl reductase, which is critical for the bacterium's fatty acid synthesis pathway, indicating potential antitubercular properties.
  • Receptor Binding : The compound exhibits high binding affinities for serotonin receptors (5-HT1A and 5-HT2A), suggesting antidepressant-like activity. For instance, related compounds in the same class showed Ki values of 17 nM and 0.71 nM for these receptors respectively .

Cellular Effects

The compound's biological activity extends to various cellular effects:

  • Anticancer Activity : It has demonstrated the ability to induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK/ERK. Studies have shown that derivatives of benzoxazole compounds can selectively target cancer cells while sparing normal cells .
  • Antimicrobial Properties : The compound was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. Some derivatives showed significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) that were competitive with standard antibiotics like ciprofloxacin .

Research Findings

A summary of relevant studies on the biological activity of the compound is presented in the table below:

Study ReferenceBiological ActivityKey Findings
AntitubercularInhibits enoyl reductase in M. tuberculosis
AntidepressantHigh affinity for 5-HT1A (Ki=17 nM) and 5-HT2A (Ki=0.71 nM) receptors
AnticancerInduces apoptosis in various cancer cell lines; selective toxicity observed
AntimicrobialEffective against S. aureus and E. coli; MIC comparable to ciprofloxacin

Case Studies

Several case studies highlight the therapeutic potential of related benzoxazole derivatives:

  • Antidepressant Activity : A series of derivatives were tested in forced swimming tests (FST) and tail suspension tests (TST), showing significant reductions in immobility time, indicative of antidepressant effects .
  • Cancer Cell Lines : Studies demonstrated cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells, with some compounds exhibiting lower toxicity towards normal cells compared to cancer cells .
  • Antibacterial Screening : Compounds were screened against various bacterial strains with varying degrees of success; only a few exhibited significant antibacterial properties, suggesting a need for further optimization .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

The synthesis of structurally analogous acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) typically employs carbodiimide-mediated coupling (e.g., EDC/HCl) in dichloromethane with triethylamine as a base . For optimization, utilize Design of Experiments (DoE) methodologies to systematically vary parameters like solvent polarity, temperature, and stoichiometry. Statistical tools (e.g., response surface modeling) can identify optimal conditions while minimizing experimental trials .

Q. How should researchers characterize the compound’s crystallographic structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, similar acetamides were crystallized from methanol/acetone mixtures and analyzed for bond angles, torsion angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonding in inversion dimers) . Pair SCXRD with spectroscopic techniques (FT-IR, NMR) to validate functional groups and confirm purity.

Q. What analytical techniques are critical for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) detects impurities. Thermal stability can be evaluated via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). For hygroscopicity or solvent compatibility, dynamic vapor sorption (DVS) studies are recommended .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s enzyme inhibition mechanisms?

Use kinetic assays (e.g., fluorescence-based or colorimetric) to measure inhibition constants (Ki) against target enzymes. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes, while mutagenesis experiments validate key residues in the enzyme’s active site. Compare results with structurally related pyrazole-acetamide derivatives known to interact with biological targets via thioether and amide linkages .

Q. What computational strategies enhance reaction optimization for large-scale synthesis?

Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Reaction path search algorithms (e.g., the ANharmonic Downward Distortion method) can identify low-energy pathways, reducing trial-and-error experimentation. Couple this with machine learning to predict solvent effects and catalyst performance .

Q. How can conflicting biological activity data across assay systems be resolved?

Contradictions often arise from variations in assay conditions (e.g., pH, cell lines, solvent carriers). Conduct meta-analyses of existing data to identify outliers, and perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Validate findings using structure-activity relationship (SAR) studies to isolate critical substituents (e.g., the benzo[d]oxazole moiety’s role in target engagement) .

Q. What methodologies are suitable for studying this compound’s pharmacokinetic properties?

Use in vitro models (e.g., Caco-2 cells for permeability, microsomal stability assays) to estimate oral bioavailability. In vivo studies in rodent models can assess half-life and tissue distribution. Pair these with metabolomics (LC-HRMS) to identify major metabolites and potential toxicity markers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.